10-O-Methylprotosappanin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-O-Methylprotosappanin B is a natural compound belonging to the lignan family. It is primarily found in the heartwood of the Sappan tree (Caesalpinia sappan L.), which is native to Southeast Asia. This compound has been studied for its potential therapeutic and environmental applications.

Mécanisme D'action

Target of Action

10-O-Methylprotosappanin B is a protosappanin . .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability.

Action Environment

It is recommended to store the compound at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.

Analyse Biochimique

Cellular Effects

10-O-Methylprotosappanin B has been shown to exhibit antitumor effects. It reduces the viability of human bladder cancer T24 cells and mouse bladder cancer BTT cells in a time-dependent manner . It also significantly inhibits the growth of the human colon cancer cell lines HCT-116 and SW-480

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 10-O-Methylprotosappanin B can be synthesized through repeated silica gel and Sephadex LH-20 column chromatography, followed by preparative thin-layer chromatography (PTLC) of the remaining fractions . The isolation and structural elucidation of this compound involve these chromatographic techniques to ensure high purity.

Industrial Production Methods: The industrial production of this compound involves the extraction from the dried heartwood of Caesalpinia sappan L. The heartwood is processed using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic methods to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 10-O-Methylprotosappanin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

10-O-Methylprotosappanin B has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of lignans and their derivatives.

Biology: The compound has been studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: this compound has shown potential in cancer research due to its antitumor effects.

Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries to prevent oxidation and extend the shelf life of products.

Comparaison Avec Des Composés Similaires

10-O-Methylprotosappanin B can be compared with other similar compounds, such as:

- Protosappanin B (CAS#102036-29-3)

- Protosappanin A dimethyl acetal (CAS#868405-37-2)

- Alterlactone (CAS#1030376-89-6)

- Hinokitiol (CAS#499-44-5)

- 6 (1H)-Azulenone, 2,3-dihydro-1,4-dimethyl (CAS#71305-89-0)

- Perilloxin (CAS#263249-77-0)

- Dehydroperilloxin (CAS#263241-09-4)

Uniqueness: this compound is unique due to its specific structural features and biological activities. Its methylation at the 10-O position distinguishes it from other protosappanins, contributing to its distinct chemical and biological properties .

Activité Biologique

10-O-Methylprotosappanin B is a natural lignan compound derived from the heartwood of the Sappan tree (Caesalpinia sappan L.), which is primarily found in Southeast Asia. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activities of this compound, focusing on its antitumor effects, mechanisms of action, and relevant research findings.

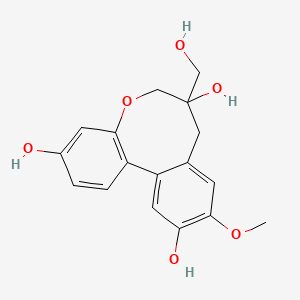

- Chemical Formula : C17H18O6

- Molecular Weight : 318.1108 g/mol

This compound exhibits its biological effects through various mechanisms:

- Antitumor Activity : It has been shown to reduce cell viability in human bladder cancer T24 cells and mouse bladder cancer BTT cells in a time-dependent manner, indicating its potential as an anticancer agent .

- Cellular Interactions : The compound interacts with biomolecules, potentially influencing gene expression and enzyme activity, which may contribute to its therapeutic effects .

- Inflammatory Response Modulation : Studies suggest that it may also play a role in modulating inflammatory pathways, although specific mechanisms require further elucidation .

Antitumor Effects

Research indicates that this compound significantly inhibits the proliferation of cancer cells. A study demonstrated that treatment with this compound led to increased apoptosis in T24 bladder cancer cells, as evidenced by morphological changes and biochemical markers associated with programmed cell death .

Antioxidant Properties

The compound has been noted for its antioxidant capabilities, which may protect cells from oxidative stress and contribute to its overall therapeutic potential. This property is particularly relevant in the context of cancer prevention and treatment.

Case Studies and Research Findings

-

In Vitro Studies :

- A study reported that this compound reduced the viability of bladder cancer cells by inducing apoptosis through caspase activation pathways .

- Another investigation highlighted its ability to downregulate pro-inflammatory cytokines in macrophages, suggesting a dual role in both cancer therapy and inflammation management .

- In Vivo Studies :

- Comparative Analysis :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIWBGTEYMVRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.